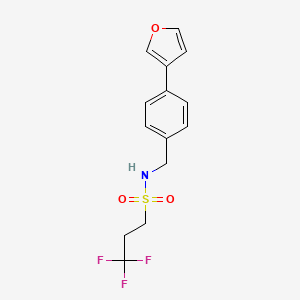
3,3,3-trifluoro-N-(4-(furan-3-yl)benzyl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3,3-trifluoro-N-(4-(furan-3-yl)benzyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C14H14F3NO3S and its molecular weight is 333.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3,3,3-Trifluoro-N-(4-(furan-3-yl)benzyl)propane-1-sulfonamide, commonly referred to as TFPBPS, is a sulfonamide compound with a unique trifluoromethyl group and a furan moiety that has garnered attention in medicinal chemistry. Its potential biological activities include antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.
- Molecular Formula: C14H14F3NO3S
- Molecular Weight: 333.33 g/mol
- CAS Number: 2034456-64-7
Biological Activity Overview
The biological activity of TFPBPS has been investigated in various studies, highlighting its potential therapeutic applications.
Antimicrobial Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. TFPBPS has shown effectiveness against several bacterial strains, particularly those resistant to conventional antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 15.0 µg/mL |
| Pseudomonas aeruginosa | 20.0 µg/mL |
These findings suggest that TFPBPS could be a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .
Anti-inflammatory Properties
TFPBPS has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This inhibition suggests potential applications in treating inflammatory diseases.
Anticancer Activity
The anticancer properties of TFPBPS have been explored in various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Ovarian Cancer (OVCAR-3) | 31.5 |
| Breast Cancer (MCF-7) | 43.9 |
In these studies, TFPBPS exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent .
The mechanism by which TFPBPS exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets involved in inflammatory and cancer pathways. The trifluoromethyl group appears to enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets .
Case Studies
- Study on Antimicrobial Efficacy : A recent study assessed the efficacy of TFPBPS against multi-drug resistant strains of bacteria. Results showed significant inhibition at low concentrations, supporting its use as a potential therapeutic agent .
- Evaluation in Cancer Models : In vivo studies using xenograft models demonstrated that TFPBPS significantly reduced tumor growth compared to control groups. This effect was attributed to its ability to induce apoptosis in cancer cells .
Properties
IUPAC Name |
3,3,3-trifluoro-N-[[4-(furan-3-yl)phenyl]methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3S/c15-14(16,17)6-8-22(19,20)18-9-11-1-3-12(4-2-11)13-5-7-21-10-13/h1-5,7,10,18H,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHFLCVYBAZNHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)CCC(F)(F)F)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














